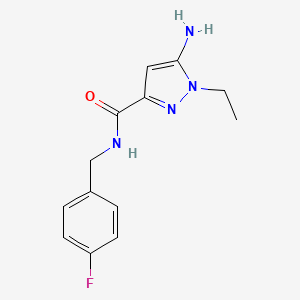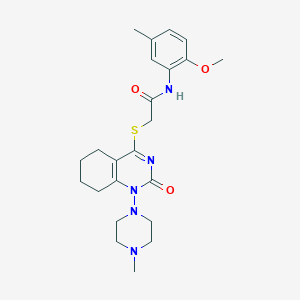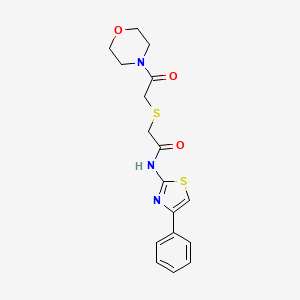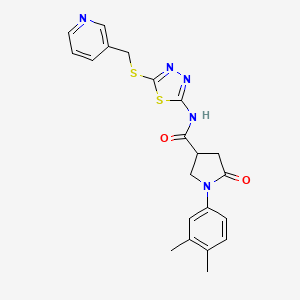
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide, also known as JNJ-47965567, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrazole carboxamides and has been synthesized using various methods.
Mecanismo De Acción
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide inhibits PKC theta by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in T-cell activation. By inhibiting PKC theta, 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide reduces the production of inflammatory cytokines and prevents the activation of T-cells, thus reducing the immune response.
Biochemical and Physiological Effects:
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide has been shown to have potent anti-inflammatory effects in vitro and in vivo. It has been found to reduce the production of inflammatory cytokines such as interleukin-2 and interferon-gamma, and to inhibit T-cell activation. In animal models of autoimmune disease, 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide has been shown to reduce disease severity and improve clinical outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide is its high selectivity for PKC theta, which reduces the risk of off-target effects. However, its potency may also be a limitation, as high concentrations of the compound may be required to achieve therapeutic effects. Additionally, the compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of PKC theta, which may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the compound's effects on other immune cells, such as B-cells and dendritic cells. Finally, the potential use of 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide in combination with other immunomodulatory agents, such as checkpoint inhibitors, is an area of active research.
Métodos De Síntesis
The synthesis of 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide has been reported in several scientific papers. One of the methods involves the reaction of 4-fluorobenzylamine with ethyl 2-cyano-3-oxobutanoate in the presence of sodium methoxide to form the intermediate compound. The intermediate is then reacted with hydrazine hydrate to form the final product, 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in the field of medicine. It has been found to be a potent and selective inhibitor of the protein kinase C (PKC) theta isoform. PKC theta is a key signaling molecule involved in the regulation of T-cell activation, making 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide a potential therapeutic agent for the treatment of autoimmune disorders such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
5-amino-1-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-2-18-12(15)7-11(17-18)13(19)16-8-9-3-5-10(14)6-4-9/h3-7H,2,8,15H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIVYEWABRYSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2876900.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2876901.png)


![3-(4-Fluorophenyl)-9-methyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2876904.png)
![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2876905.png)
![3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2876906.png)
![3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876907.png)



![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2876920.png)

![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2876922.png)